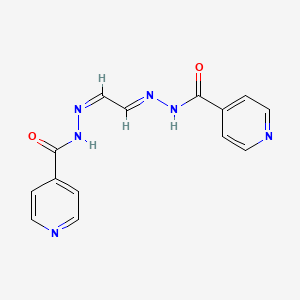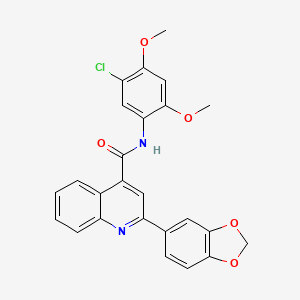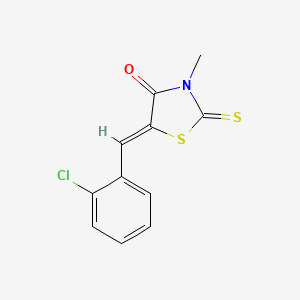![molecular formula C16H12N4O4S B4672828 2-{[4-(2-furyl)-2-pyrimidinyl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B4672828.png)
2-{[4-(2-furyl)-2-pyrimidinyl]thio}-N-(3-nitrophenyl)acetamide
Vue d'ensemble
Description
2-{[4-(2-furyl)-2-pyrimidinyl]thio}-N-(3-nitrophenyl)acetamide, also known as FP-2, is a chemical compound that has been widely studied for its potential use in scientific research. It is a thioether derivative of pyrimidine, which has been shown to have a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 2-{[4-(2-furyl)-2-pyrimidinyl]thio}-N-(3-nitrophenyl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways. It has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer progression. In addition, it has been shown to inhibit the activity of histone deacetylases, which are involved in gene expression and cell differentiation.
Biochemical and Physiological Effects:
2-{[4-(2-furyl)-2-pyrimidinyl]thio}-N-(3-nitrophenyl)acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, it has been shown to have antiproliferative effects on cancer cells by inducing cell cycle arrest and apoptosis. 2-{[4-(2-furyl)-2-pyrimidinyl]thio}-N-(3-nitrophenyl)acetamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-{[4-(2-furyl)-2-pyrimidinyl]thio}-N-(3-nitrophenyl)acetamide in lab experiments is that it has been shown to have low toxicity in vitro and in vivo. In addition, it has been shown to have a high selectivity for certain enzymes and signaling pathways, making it a useful tool for studying specific biological processes. One limitation of using 2-{[4-(2-furyl)-2-pyrimidinyl]thio}-N-(3-nitrophenyl)acetamide in lab experiments is that it has a moderate yield and purity, which can make it difficult to obtain large quantities of the compound.
Orientations Futures
There are several future directions for research on 2-{[4-(2-furyl)-2-pyrimidinyl]thio}-N-(3-nitrophenyl)acetamide. One area of interest is its potential use in combination with other drugs for cancer treatment. It has been shown to have synergistic effects with certain chemotherapeutic agents, which could improve the efficacy of cancer treatment. In addition, further research is needed to fully understand the mechanism of action of 2-{[4-(2-furyl)-2-pyrimidinyl]thio}-N-(3-nitrophenyl)acetamide and its potential use in treating neurodegenerative diseases. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of 2-{[4-(2-furyl)-2-pyrimidinyl]thio}-N-(3-nitrophenyl)acetamide, which could help to optimize its use in scientific research.
Applications De Recherche Scientifique
2-{[4-(2-furyl)-2-pyrimidinyl]thio}-N-(3-nitrophenyl)acetamide has been studied for its potential use in a range of scientific research applications, including cancer treatment, inflammation, and neurodegenerative diseases. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to have antiproliferative effects on cancer cells by inducing cell cycle arrest and apoptosis. 2-{[4-(2-furyl)-2-pyrimidinyl]thio}-N-(3-nitrophenyl)acetamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's, as it has been shown to have neuroprotective effects.
Propriétés
IUPAC Name |
2-[4-(furan-2-yl)pyrimidin-2-yl]sulfanyl-N-(3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O4S/c21-15(18-11-3-1-4-12(9-11)20(22)23)10-25-16-17-7-6-13(19-16)14-5-2-8-24-14/h1-9H,10H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHBWXQYHJVEOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NC=CC(=N2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(furan-2-yl)pyrimidin-2-yl]sulfanyl}-N-(3-nitrophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-methoxy-4-{[3-(2-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-thiophenecarboxylate](/img/structure/B4672760.png)
![4-{[(3-chlorophenyl)(methylsulfonyl)amino]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4672771.png)
![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4672778.png)
![N-(2,3-dimethylphenyl)-2-{[5-(5-ethyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4672782.png)



![4-({1-[(4-chlorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine](/img/structure/B4672818.png)
![N~2~-cyclohexyl-N~2~-(phenylsulfonyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4672825.png)
![4-{2-[(4-chlorobenzyl)oxy]-5-nitrobenzylidene}-2-(2-furyl)-1,3-oxazol-5(4H)-one](/img/structure/B4672831.png)


